Thiazine Red R

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biodegradation Studies:

Direct Red 45, like many other azo dyes, has raised concerns regarding its environmental impact. Research has investigated the potential biodegradation of this dye by various microorganisms. Studies have shown that certain bacterial strains, such as Bacillus sp., can effectively degrade Direct Red 45 under specific conditions. These studies contribute to the development of bioremediation strategies for wastewater treatment containing azo dyes.

Biosorption Studies:

Another area of research explores the potential of using certain materials, like agricultural waste products, for the removal of Direct Red 45 from aqueous solutions. This process, known as biosorption, utilizes the natural binding capacity of these materials to capture and concentrate the dye molecules. Studies have shown that materials like rice husk, peanut shells, and orange peels can effectively biosorb Direct Red 45, offering potentially cost-effective and eco-friendly methods for dye removal from wastewater [, ].

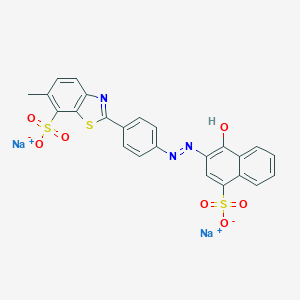

Thiazine Red R is a synthetic dye belonging to the thiazine class of compounds. Its chemical formula is C24H15N3O7S3, and it has a molecular weight of approximately 599.57 g/mol. This compound is characterized by its vibrant red color and is soluble in water and various organic solvents, making it suitable for a range of applications in biological and chemical research. Thiazine Red R is primarily used as a staining agent in histology and microbiology, allowing for the visualization of cellular structures and differentiation between cell types .

- Reduction Reactions: Thiazine Red R can be reduced to form colorless or differently colored compounds, which can be useful in various analytical applications.

- Complexation: The dye can form complexes with metal ions, which alters its fluorescence properties, making it valuable for studies involving metal detection.

- Hydrolysis: In aqueous environments, Thiazine Red R may hydrolyze, leading to the formation of different derivatives that can exhibit altered staining properties .

Thiazine Red R exhibits notable biological activity, particularly in histological applications. It has been studied for its potential as a diagnostic marker in neuropathological conditions, such as Alzheimer's disease. Research indicates that it may assist in the rapid diagnosis of certain conditions by staining specific cellular components in brain tissues . Additionally, its ability to differentiate between various cell types makes it useful in microbiological preparations .

The synthesis of Thiazine Red R typically involves multi-step organic reactions:

- Azo Coupling: The primary method involves the coupling of diazonium salts with phenolic compounds to form the azo bond characteristic of many dyes.

- Sulfonation: Subsequent sulfonation steps introduce sulfonic acid groups into the structure, enhancing solubility and reactivity.

- Purification: The final product is purified through crystallization or chromatography techniques to achieve the desired purity for laboratory use .

Thiazine Red R has diverse applications across various fields:

- Histology and Cytology: Used as a staining agent to visualize cellular structures in tissue samples.

- Microbiology: Employed to differentiate between cell types in microbiological preparations.

- Analytical Chemistry: Utilized in fluorescence studies to investigate structural relationships within azo dyes .

- Diagnostic Tools: Investigated for its potential role in diagnosing neurodegenerative diseases through tissue staining .

Research into the interaction of Thiazine Red R with biological systems has revealed several key findings:

- Cellular Uptake: Studies indicate that Thiazine Red R can be taken up by various cell types, affecting its staining efficacy.

- Fluorescence Properties: Interaction with different metal ions alters its fluorescence characteristics, which can be exploited for analytical purposes.

- Biocompatibility: Preliminary studies suggest that Thiazine Red R has acceptable levels of biocompatibility, making it a candidate for further exploration in biomedical applications .

Thiazine Red R shares structural similarities with several other thiazine dyes. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methylene Blue | C16H18ClN3S | Known for its antibacterial properties and uses in treating methemoglobinemia. |

| Crystal Violet | C25H30ClN3 | Commonly used as a histological stain; exhibits antimicrobial activity. |

| Safranin O | C18H17ClN4 | Utilized as a counterstain in Gram staining; effective in visualizing plant tissues. |

Uniqueness of Thiazine Red R

Thiazine Red R is distinguished by its specific application in neuropathology and its unique fluorescence properties when interacting with metal ions. While other thiazine dyes serve similar functions as stains or indicators, Thiazine Red R's versatility across biological systems positions it uniquely within this class of compounds .

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

2150-33-6